benzaldehyde methyl(phenyl)hydrazone
Overview
Description
Benzaldehyde methyl(phenyl)hydrazone: is an organic compound belonging to the hydrazone class. Hydrazones are characterized by the presence of the functional group -NHN=CH-. This compound is synthesized by the condensation of benzaldehyde with methyl(phenyl)hydrazine. It is known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzaldehyde methyl(phenyl)hydrazone is typically synthesized through a condensation reaction between benzaldehyde and methyl(phenyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzaldehyde methyl(phenyl)hydrazone can undergo oxidation reactions to form corresponding azines or other oxidized products.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of azines or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
Chemistry: Benzaldehyde methyl(phenyl)hydrazone is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new materials with specific properties .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer activities. It has shown promising results in inhibiting the growth of certain bacterial strains and cancer cell lines .
Medicine: The compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of benzaldehyde methyl(phenyl)hydrazone involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or proteins, leading to the disruption of cellular processes. The compound’s hydrazone group can form stable complexes with metal ions, which can further influence its biological activity .
Comparison with Similar Compounds
- Benzaldehyde phenylhydrazone
- Benzaldehyde methylhydrazone
- Benzaldehyde hydrazone
Comparison: Benzaldehyde methyl(phenyl)hydrazone is unique due to the presence of both methyl and phenyl groups attached to the hydrazone moiety. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the phenyl group enhances its hydrophobicity, which can influence its interaction with biological membranes and proteins .
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-N-methylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-16(14-10-6-3-7-11-14)15-12-13-8-4-2-5-9-13/h2-12H,1H3/b15-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSDCMLIVSVEIR-NTCAYCPXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)N=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)/N=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2989-45-9 | |
Record name | BENZALDEHYDE 2-METHYL-2-PHENYLHYDRAZONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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